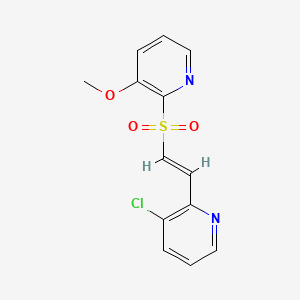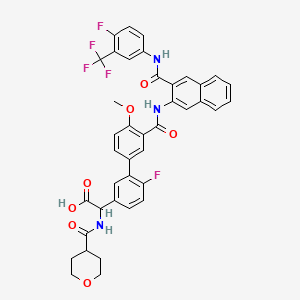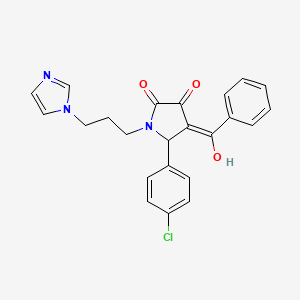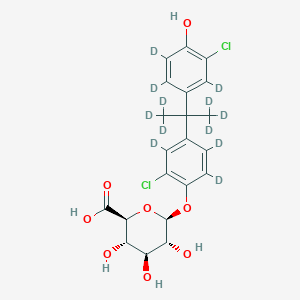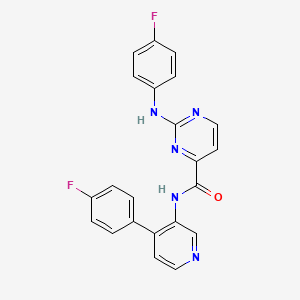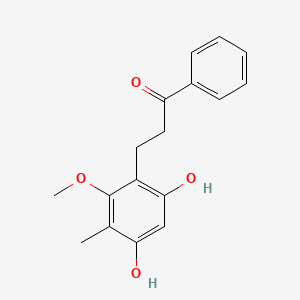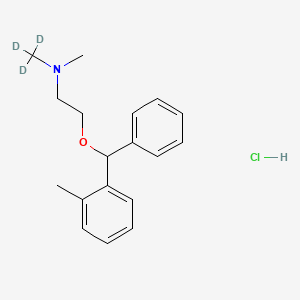
Orphenadrine-d3 hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Orphenadrine-d3 hydrochloride is a deuterated form of orphenadrine hydrochloride, a muscarinic antagonist used primarily as a muscle relaxant and for the symptomatic relief of musculoskeletal pain and discomfort . The deuterium labeling in this compound enhances its stability and allows for more precise pharmacokinetic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Orphenadrine-d3 hydrochloride involves the deuteration of orphenadrine hydrochloride. . The reaction conditions often involve the use of deuterated solvents and catalysts under controlled temperature and pressure to ensure the efficient incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced catalytic systems to achieve high yields and purity. The production is carried out in specialized facilities equipped with reactors and purification systems designed to handle deuterated compounds .
Chemical Reactions Analysis
Types of Reactions
Orphenadrine-d3 hydrochloride undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen atoms or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions such as acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs with altered pharmacokinetic properties .
Scientific Research Applications
Orphenadrine-d3 hydrochloride is used extensively in scientific research due to its enhanced stability and precise labeling. Its applications include:
Chemistry: Used in studies involving reaction mechanisms and isotope effects.
Biology: Employed in metabolic studies to trace the pathways and interactions of orphenadrine in biological systems.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the drug’s behavior in the body.
Industry: Applied in the development of new formulations and drug delivery systems
Mechanism of Action
Orphenadrine-d3 hydrochloride exerts its effects by binding to and inhibiting both histamine H1 receptors and NMDA receptors. This dual action helps restore motor disturbances and alleviate muscle spasms. The compound’s central nervous system and anticholinergic actions contribute to its therapeutic effects in conditions like Parkinson’s disease and musculoskeletal pain .
Comparison with Similar Compounds
Similar Compounds
Diphenhydramine: An antihistamine with similar anticholinergic properties.
Cyclobenzaprine: A muscle relaxant with a similar mechanism of action.
Methocarbamol: Another muscle relaxant used for similar indications.
Uniqueness
Orphenadrine-d3 hydrochloride is unique due to its deuterium labeling, which enhances its stability and allows for more precise pharmacokinetic studies. This makes it particularly valuable in research settings where accurate tracing and analysis are crucial .
Properties
Molecular Formula |
C18H24ClNO |
|---|---|
Molecular Weight |
308.9 g/mol |
IUPAC Name |
N-methyl-2-[(2-methylphenyl)-phenylmethoxy]-N-(trideuteriomethyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C18H23NO.ClH/c1-15-9-7-8-12-17(15)18(20-14-13-19(2)3)16-10-5-4-6-11-16;/h4-12,18H,13-14H2,1-3H3;1H/i2D3; |
InChI Key |
UQZKYYIKWZOKKD-MUTAZJQDSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2C.Cl |
Canonical SMILES |
CC1=CC=CC=C1C(C2=CC=CC=C2)OCCN(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


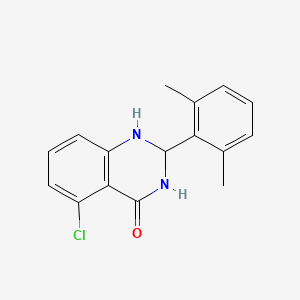
![trisodium;(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[3,3-dimethyl-5-sulfonato-1-(4-sulfonatobutyl)indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethyl-1-(4-sulfonatobutyl)indole-5-sulfonate](/img/structure/B15139799.png)
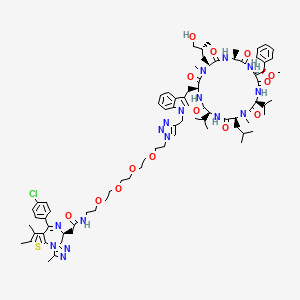
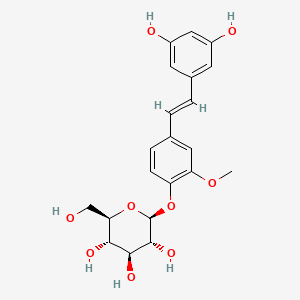
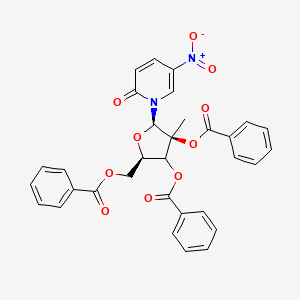
![[(3aR,4R,6Z,9R,10E,11aR)-9-acetyloxy-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B15139831.png)
